1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid
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Overview
Description
1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid is a compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to achieve high yields and minimal byproducts .
Industrial Production Methods
Industrial production methods for indazole derivatives often utilize metal-catalyzed reactions due to their efficiency and scalability. These methods include the use of Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation reactions . The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the hydroxyphenyl group, resulting in different biological activities.
4-Hydroxyphenylacetic acid: Lacks the indazole ring, leading to different chemical properties and applications.
Uniqueness
1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to the presence of both the hydroxyphenyl and indazole moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
920019-68-7 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-8,18H,9H2,(H,19,20) |
InChI Key |
PEKKFVWOXOTWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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